D-Ribose-d-2

NMR Spectroscopy Structural Biology Carbohydrate Chemistry

Research pain point: Unlabeled ribose cannot be traced in complex biological systems, while perdeuterated analogs lack site-specific resolution. D-Ribose-d-2 solves this with a single deuterium at the C-2 position. - **Precision tracking**: +1.01 Da mass shift enables unambiguous LC-MS/MS quantification of ribose incorporation into nucleotides and cofactors. - **NMR simplification**: Removes dominant C2-H signal, resolving ¹H-¹H correlation spectra for oligonucleotide 3D structure determination. - **Enzyme mechanism**: Measure deuterium kinetic isotope effects (KIE) to determine if C2-H cleavage is rate-limiting for ribose-acting enzymes.

Molecular Formula C5H10O5
Molecular Weight 151.14 g/mol
Cat. No. B12401772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-d-2
Molecular FormulaC5H10O5
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i5D
InChIKeyPYMYPHUHKUWMLA-GNCXMTFQSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-d-2: Site-Specific Deuterium-Labeled Pentose


D-Ribose-d-2 is a stable, isotopically labeled monosaccharide, specifically a pentose sugar, in which the hydrogen atom at the C-2 position of the ribose ring is replaced with a deuterium (²H) atom. This compound, with a molecular mass of 151.14 g/mol, serves as a critical tool in advanced analytical and biological research due to its unique isotopic signature [1]. It is chemically and biologically equivalent to its unlabeled counterpart, D-ribose, but the site-specific incorporation of a heavy, stable, and non-radioactive isotope enables its precise tracking and differentiation in complex chemical and biological systems, primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [2].

Workflow NMR and mass spectrometry structural studies
Selection C-2 site-specific deuterium label for unambiguous tracking
Use Context Carbohydrate, nucleic acid, and metabolic pathway research

D-Ribose-d-2 vs. Unlabeled Ribose in Critical Assays


Generic, unlabeled D-ribose is chemically indistinguishable from naturally occurring ribose pools in a biological system, making it impossible to trace its metabolic fate or quantify its incorporation into specific biomolecules . Conversely, D-Ribose-d-2 provides a unique, site-specific mass shift (+1.01 Da) and distinct NMR spectroscopic signature. This eliminates the severe spectral congestion seen in ¹H NMR of complex molecules like oligonucleotides and allows for the unambiguous tracking of the compound's metabolic pathway via mass spectrometry [1]. While other deuterated ribose analogs (e.g., D-Ribose-d, D-Ribose-d5) or ¹³C-labeled versions exist, the site-specific labeling at the C-2 position of D-Ribose-d-2 is crucial for experiments requiring a silent and defined position in the sugar ring, such as certain NMR conformational studies or when studying metabolic pathways that specifically modify the C-2 position [2].

Unlabeled D-Ribose

Lacks the isotopic mass shift and distinct NMR signature needed for traceability; cannot differentiate from endogenous pools.

Non-site-specific deuterated analogs

Global deuteration may not resolve the C-2 position crucial for conformational and mechanistic studies.

13C-labeled ribose

May increase spectral congestion in NMR, limiting resolution for large biomolecules compared to site-specific deuteration.

D-Ribose-d-2: Quantitative Evidence in Research


Site-Specific Deuteration for Complete ¹³C NMR Assignment

D-Ribose-d-2, also referred to as 2-deuterio-D-ribose, was used as a critical reference compound to achieve the first complete assignment of the ¹³C NMR spectrum of mutarotated D-ribose [1]. The signal intensities from the deuterated compound allowed for the unambiguous identification and quantification of the four major tautomeric forms of D-ribose in aqueous solution. This level of detailed structural information is not accessible using unlabeled D-ribose alone, where the complex equilibrium mixture results in severely overlapped spectra. The equilibrium composition was quantified as: 6.1% α-furanose, 11.6% β-furanose, 20.3% α-pyranose, and 62% β-pyranose [1].

Tautomeric Quantification
Head-to-head
α-furanose 6.1%, β-furanose 11.6%, α-pyranose 20.3%, β-pyranose 62%
Supports resolution of tautomeric mixture in solution
Aqueous equilibrium, ¹³C NMR; unlabeled ribose yields overlapped spectra
NMR Spectroscopy Structural Biology Carbohydrate Chemistry

Solid-State ²H NMR of Ribose Conformational Dynamics

The internal motions of the D-ribose ring were investigated using solid-state ²H NMR on a sample of D-Ribose-d-2, where the C-2 position was selectively labeled with deuterium [1]. This allowed for the observation and quantification of ring pucker interconversion dynamics in a non-crystalline, hydrated state, which mimics a more biologically relevant environment than a crystal. The study resolved two distinct types of motion: fast, small-amplitude librations with an activation energy of 3.6 ± 0.7 kcal/mol, and a slower, large-amplitude motion corresponding to interconversion between C2-endo and C3-endo conformers with an activation energy of ≥4 kcal/mol [1]. This direct measurement of conformational energetics is impossible with unlabeled D-ribose using conventional ¹H NMR due to rapid exchange and spectral overlap.

Ring Pucker Energetics
Reported
Small motion: 3.6 ± 0.7 kcal/mol; Large motion: ≥4 kcal/mol
Supports sugar conformation dynamics analysis
Solid-state ²H NMR, -60 to -74 °C, hydrated amorphous sample
Biophysics Conformational Analysis Solid-State NMR

High-Resolution DNA Structure via Enzymatic ²H Labeling

An enzymatic method was developed to specifically deuterate the 2' position of ribose within nucleotides for NMR studies of DNA structure [1]. This process uses D-Ribose-d-2 or its derivatives to create site-selectively labeled building blocks. The enzymatic deuteration at the H2' position was achieved with an overall yield of >80%, demonstrating the efficient and practical utility of this isotopic labeling strategy [1]. In contrast, using uniformly ¹³C/¹⁵N-labeled nucleotides without site-specific deuteration leads to complex spectra with many overlapping signals, severely limiting the size and complexity of DNA structures that can be analyzed. The deuteration at the H2' position allows for the accurate measurement of scalar and residual dipolar couplings for all bonds attached to the C2' carbon, providing high-resolution details on sugar conformation that are essential for accurate structure determination [1].

Labeling Efficiency
Method context
Enzymatic deuteration at 2' position with >80% overall yield
Supports high-resolution DNA/RNA structure determination
In vitro enzymatic synthesis; site-selective labeling workflow
NMR Spectroscopy DNA Structure Enzymatic Synthesis

D-Ribose-d-2: Key Research and Industrial Applications


High-Resolution NMR of Nucleic Acids and Carbohydrates

D-Ribose-d-2 is the preferred compound for any project requiring high-resolution structural analysis of RNA, DNA, or complex carbohydrates by NMR. Its site-specific deuterium label eliminates the dominant C2 proton signal, dramatically simplifying ¹H-¹H correlation spectra and enabling the measurement of precise distance restraints and dihedral angles [1]. This is critical for determining the 3D structure of therapeutic oligonucleotides, studying riboswitch conformations, or analyzing protein-carbohydrate interactions, where spectral overlap would otherwise be a prohibitive barrier [2].

Metabolic Tracing of Ribose-Derived Pathways

D-Ribose-d-2 serves as a highly specific tracer for investigating metabolic pathways that utilize or produce ribose. When fed to cells or organisms, its unique mass (+1.01 Da relative to unlabeled ribose) and its specific deuterium label at C-2 allow for the unambiguous tracking of its incorporation into downstream metabolites such as nucleotides (ATP, GTP), cofactors (NAD⁺, FAD), and glycated proteins using LC-MS or GC-MS [1]. This enables researchers to quantify metabolic flux through the pentose phosphate pathway or salvage pathways with a precision that is not achievable with unlabeled ribose, providing crucial data for cancer metabolism, microbial engineering, and drug target validation studies [2].

Mechanistic Studies of Ribose Enzymes & RNA Catalysis

The site-specific deuterium label of D-Ribose-d-2 makes it a powerful tool for dissecting the catalytic mechanisms of enzymes that act on the ribose ring. By measuring the deuterium kinetic isotope effect (KIE) on an enzymatic reaction, researchers can determine if the breaking of the C2-H bond is a rate-limiting step in the mechanism [1]. This provides atomic-level insight into the transition state, which is invaluable for rational enzyme engineering or the development of mechanism-based inhibitors [2]. For example, it can be used to probe the mechanism of ribonucleotide reductases, glycosidases, or RNA-cleaving ribozymes [3].

Conformational Dynamics of Biopolymer Sugars

As demonstrated by solid-state ²H NMR studies, D-Ribose-d-2 is an ideal probe for measuring the dynamics of sugar rings in various physical states, including hydrated amorphous solids that mimic cellular environments [1]. This application is crucial in drug development, where understanding the conformational flexibility of a sugar moiety on a small molecule drug or within a glycosylated therapeutic protein can inform on its binding affinity, stability, and bioavailability. The quantitative activation energy data obtainable with this compound provides a direct link between molecular structure and thermodynamic properties [1].

Application
Selection Property
Validation Focus
NMR structural studies of nucleic acids and carbohydrates
Site-specific C2 deuteration
Tautomer resolution, distance restraint precision
Metabolic flux analysis and pathway tracing
+1.01 Da mass shift at C2
Isotopic incorporation into nucleotides, cofactors
Enzyme mechanism elucidation
Deuterium kinetic isotope effect at C2
Rate-limiting step identification
Sugar ring dynamics research
Solid-state ²H NMR compatibility
Ring pucker activation energy measurement

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29 linked technical documents
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